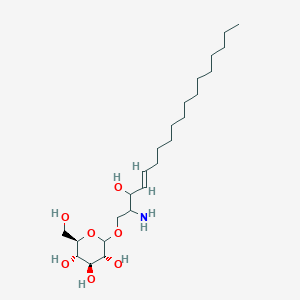

Glucosylsphingosine

概要

説明

Glucosylsphingosine, also known as this compound, is a sphingolipid derivative. It is a deacylated form of glucosylceramide and is primarily found in the human body. This compound is particularly significant in the context of Gaucher disease, a lysosomal storage disorder caused by deficient beta-glucosidase activity . Elevated levels of glucopsychosine are observed in symptomatic patients, making it a reliable biomarker for diagnosing and monitoring Gaucher disease .

準備方法

Synthetic Routes and Reaction Conditions

Glucosylsphingosine can be synthesized from glucocerebrosides derived from human (Gaucher’s) spleen . The preparation involves the deacylation of glucosylceramide to produce this compound. The reaction conditions typically include the use of specific enzymes or chemical reagents that facilitate the removal of the fatty acid chain from glucosylceramide.

Industrial Production Methods

Industrial production of glucopsychosine involves large-scale extraction and purification processes. The glucocerebrosides are first isolated from biological sources, followed by enzymatic or chemical deacylation to yield glucopsychosine. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .

化学反応の分析

Deacylation of Glucosylceramide (GlcCer)

GlcSph is primarily generated through the enzymatic deacylation of GlcCer, mediated by acid ceramidase (ASAH1) in lysosomes. Key findings include:

-

Inhibition studies : Treating fibroblasts with conduritol B epoxide (CBE), a β-glucosidase inhibitor, increases GlcCer and GlcSph levels by >90% .

-

Farber disease fibroblasts : Cells deficient in acid ceramidase show a 50–90% reduction in GlcSph accumulation when exposed to GlcCer, confirming ASAH1's role .

-

Kinetic evidence : Acid ceramidase exhibits higher specificity for GlcCer over ceramide, with a catalytic efficiency () of 1.2 × 10⁴ M⁻¹s⁻¹ for GlcCer deacylation .

Direct Glycosylation of Sphingosine

GlcSph can also form via glucosyltransferase-mediated addition of glucose to sphingosine:

-

Enzymatic synthesis : UDP-glucose:sphingosine glucosyltransferase catalyzes this reaction in vitro, though its contribution in vivo is minor compared to deacylation .

-

Inhibitor studies : PDMP, a GlcCer synthase inhibitor, reduces GlcCer but paradoxically increases GlcSph levels, suggesting compensatory glycosylation of sphingosine .

Enzymatic Degradation

GlcSph is hydrolyzed by β-glucosidase (GCase) into glucose and sphingosine, albeit inefficiently:

| Parameter | Value | Source |

|---|---|---|

| (GCase for GlcSph) | 120 ± 15 μM | |

| (GCase for GlcSph) | 0.8 ± 0.1 s⁻¹ | |

| Catalytic efficiency () | 6.7 × 10³ M⁻¹s⁻¹ |

Key observations :

-

GCase’s 100-fold lower efficiency for GlcSph versus GlcCer explains its accumulation in Gaucher disease .

-

Saposin C deficiency does not impair GlcSph degradation, indicating that GCase can process GlcSph independently .

N-Acylation to Glucosylceramide

GlcSph undergoes fatty acid acylation to form GlcCer:

-

In vitro synthesis : Palmitic acid incubation with GlcSph produces GlcCer, confirmed by TLC and enzymatic cleavage .

-

Biological relevance : This pathway serves as a salvage mechanism to reduce toxic GlcSph levels in cells .

Fragmentation in Mass Spectrometry

Collision-induced dissociation (CID) of GlcSph generates diagnostic ions:

-

Major fragments : m/z 264.2 (loss of glucose) and m/z 282.2 (loss of glucose + H₂O) .

-

Quantification : LC-MS/MS detects GlcSph in plasma at concentrations ≤0.3 nM (LOQ) with 89% recovery .

Interaction with mTORC1

GlcSph activates mTORC1, disrupting lysosomal biogenesis and autophagy:

-

Mechanism : GlcSph binds Rheb-GTPase, enhancing mTORC1 kinase activity by 2.5-fold in neurons .

-

Therapeutic inhibition : Rapamycin reduces mTORC1 activity by 70% and restores lysosomal function in Gaucher neurons .

Cytotoxicity Mechanisms

-

Membrane disruption : GlcSph induces hemolysis at concentrations >10 μM .

-

Enzyme inhibition : Inhibits protein kinase C (IC₅₀ = 25 μM) and CTP:phosphocholine cytidylyltransferase, disrupting lipid metabolism .

Experimental Models of GlcSph Accumulation

科学的研究の応用

Biomarker for Gaucher Disease

Diagnostic Utility:

GluSph has been validated as a highly sensitive and specific biomarker for Gaucher disease. Studies have shown that patients with GD exhibit elevated levels of GluSph compared to healthy controls. For instance, one study found that only GD patients displayed GluSph levels exceeding 12 ng/ml, while control groups remained below this pathological threshold . This specificity makes GluSph a reliable tool for both initial diagnosis and ongoing monitoring.

Monitoring Treatment Response:

GluSph levels correlate with treatment efficacy in enzyme replacement therapy (ERT). Research indicates that GluSph concentrations decrease significantly during ERT, particularly within the first six months . This reduction aligns with clinical improvements in symptoms such as hepatosplenomegaly and anemia, underscoring its role in therapeutic monitoring.

Research on Disease Mechanisms

Pathophysiological Insights:

GluSph accumulation is implicated in the pathogenesis of GD and its association with Parkinson's disease (PD). Studies suggest that GluSph promotes α-synuclein aggregation, a key pathological feature of PD, particularly in individuals with GBA mutations associated with GD . Understanding this relationship may provide insights into shared mechanisms between lysosomal storage disorders and neurodegenerative diseases.

Clinical Case Studies

Case Study 1: Pediatric Patients

A study involving two pediatric patients diagnosed with GD highlighted the utility of GluSph monitoring for guiding treatment initiation. These cases demonstrated that early detection through GluSph levels could facilitate timely therapeutic interventions, potentially improving long-term outcomes .

Case Study 2: Longitudinal Monitoring

In a cohort of GD patients undergoing ERT, longitudinal monitoring of GluSph levels was conducted to assess treatment response over time. The findings revealed significant correlations between decreasing GluSph levels and clinical improvements, reinforcing its role as a pharmacodynamic biomarker .

Data Summary Tables

作用機序

Glucosylsphingosine exerts its effects by increasing cytosolic calcium levels, which in turn activates calpain-mediated apoptosis. This mechanism is particularly relevant in the context of acute myeloid leukemia, where glucopsychosine has been shown to selectively induce apoptosis in leukemia cells without affecting normal cells . The molecular targets involved include calcium channels and calpain proteases, which play crucial roles in the apoptotic pathway .

類似化合物との比較

Similar Compounds

Glucosylceramide: The parent compound from which glucopsychosine is derived.

Sphingosine: A related sphingolipid that also plays a role in cellular signaling.

Ceramide: Another sphingolipid involved in apoptosis and cell signaling.

Uniqueness

Glucosylsphingosine is unique due to its specific role as a biomarker for Gaucher disease and its ability to selectively induce apoptosis in certain cancer cells. Unlike other sphingolipids, glucopsychosine’s deacylated structure allows it to interact with specific molecular targets, making it a valuable compound for both diagnostic and therapeutic applications .

生物活性

Glucosylsphingosine (GlcSph) is a glycosphingolipid that has garnered significant attention in recent years due to its biological activity, particularly in relation to Gaucher disease (GD) and its implications for neurodegenerative diseases such as Parkinson's disease (PD). This article reviews the current understanding of GlcSph's biological activity, its role as a biomarker, and its involvement in various pathological mechanisms.

Overview of this compound

GlcSph is a deacylated derivative of glucosylceramide, accumulating in the lysosomes of cells due to mutations in the GBA1 gene, which encodes the enzyme glucocerebrosidase. Its elevated levels are particularly noted in patients with Gaucher disease, where it can reach concentrations up to 1000-fold higher than normal levels in the brain .

mTOR Activation and Lysosomal Dysfunction

Recent studies have elucidated that elevated GlcSph activates the mammalian target of rapamycin complex 1 (mTORC1), leading to lysosomal dysfunction and impaired autophagy. This activation occurs through the accumulation of GlcSph in neurons, which disrupts normal lysosomal biogenesis . Inhibition of mTORC1 has been shown to reverse these effects, suggesting potential therapeutic avenues for managing conditions associated with GlcSph accumulation .

α-Synuclein Pathology

GlcSph has also been implicated in the pathology of α-synuclein, a protein associated with PD. Research indicates that GlcSph promotes the aggregation of α-synuclein, thereby increasing the risk of PD in individuals with GD . In vitro studies have demonstrated that GlcSph facilitates the formation of oligomeric α-synuclein species capable of templating aggregation in human cells and neurons .

Biomarker Potential

This compound serves as a highly sensitive and specific biomarker for Gaucher disease. Studies have shown that only GD patients exhibit elevated GlcSph levels above 12 ng/ml, while control groups remain below this threshold . Furthermore, longitudinal studies indicate that GlcSph levels decrease significantly following enzyme replacement therapy (ERT), making it a reliable marker for monitoring treatment efficacy .

Clinical Correlation with Disease Severity

A multicenter observational study assessed plasma lyso-Gb1 (a form of GlcSph) in patients undergoing ERT. Results indicated that lower plasma lyso-Gb1 concentrations correlated with improved clinical outcomes, such as reductions in hepatomegaly and splenomegaly . This underscores the potential of GlcSph as not only a diagnostic marker but also a prognostic indicator for treatment response.

Variability Across Disease Types

Research has shown variability in GlcSph levels across different types of Gaucher disease. For instance, splenic this compound levels measured from patients with type 1 ranged from 54 to 728 ng/mg protein, while those from type 2 and type 3 ranged higher, indicating a potential relationship between disease severity and substrate accumulation .

Summary Table: Biological Activity of this compound

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJTWTPUPVQKNA-JIAPQYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315465 | |

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52050-17-6 | |

| Record name | Glucosylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52050-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。